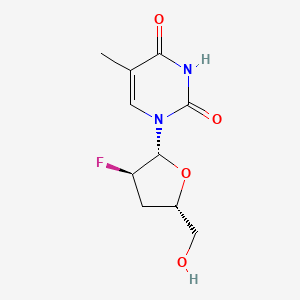
Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant attention in the fields of molecular imaging and cancer research. This compound is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-deoxythymidine typically involves the fluorination of a thymidine precursor. One common method employs 2,3’-anhydro-5’-O-benzoyl-2’-deoxythymidine as the starting material. The fluorination reaction is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an organic solvent like dichloromethane. The reaction is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods: For industrial-scale production, the synthesis is often automated using commercial synthesis modules. The process involves the same basic steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-3’-deoxythymidine undergoes various chemical reactions, including phosphorylation, which is crucial for its biological activity. The compound can also participate in substitution reactions due to the presence of the fluorine atom .
Common Reagents and Conditions:
Phosphorylation: Thymidine kinase is commonly used to phosphorylate 2’-Fluoro-3’-deoxythymidine, converting it into its monophosphate form.
Substitution: The fluorine atom can be substituted under specific conditions using nucleophilic reagents.
Major Products:
Scientific Research Applications
2’-Fluoro-3’-deoxythymidine has a wide range of applications in scientific research:
Medicine: In oncology, 2’-Fluoro-3’-deoxythymidine is used as a positron emission tomography (PET) tracer to image tumor proliferation.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
2’-Fluoro-3’-deoxythymidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated by thymidine kinase, it is incorporated into the DNA of proliferating cells, thereby serving as a marker for cell proliferation. The presence of the fluorine atom enhances its stability and allows for its detection using PET imaging .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2’-Fluoro-3’-deoxythymidine is often compared with other nucleoside analogs such as:
3’-Deoxy-3’-fluorothymidine: Similar in structure but lacks the fluorine atom at the 2’ position.
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug, it has an azido group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom at the 2’ position in 2’-Fluoro-3’-deoxythymidine imparts unique properties, such as increased stability and enhanced imaging capabilities, making it particularly valuable in PET imaging .
Properties
CAS No. |
121353-93-3 |
|---|---|
Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1 |
InChI Key |
NPHYUIHLLMXOFR-LKEWCRSYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


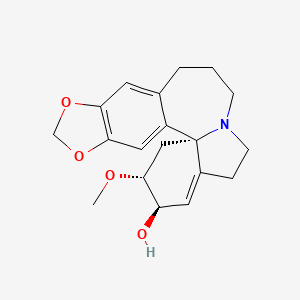
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
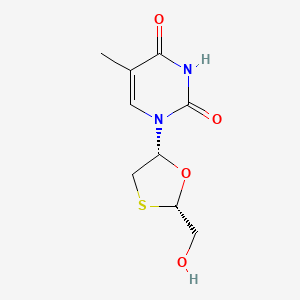
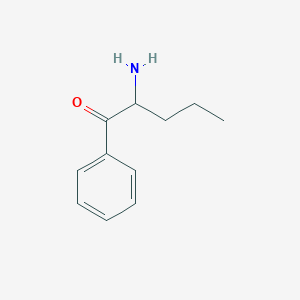


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)

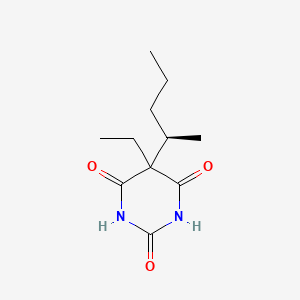




![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
